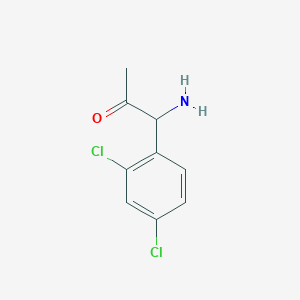

1-Amino-1-(2,4-dichlorophenyl)acetone

Description

1-Amino-1-(2,4-dichlorophenyl)acetone is a substituted acetophenone derivative with the molecular formula C₉H₈Cl₂NO. Its structure features a propan-2-one backbone (acetone) substituted at the α-position with an amino group (-NH₂) and a 2,4-dichlorophenyl ring.

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-amino-1-(2,4-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,12H2,1H3 |

InChI Key |

CEEYZBKUAGRKLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2,4-dichlorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1-Amino-1-(2,4-dichlorophenyl)acetone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agricultural Use

1-Amino-1-(2,4-dichlorophenyl)acetone has been identified as a potential growth promoter in livestock. Research indicates that it can improve the lean meat-to-fat ratio in domestic animals, making it a valuable additive in animal husbandry. This application stems from its structural similarities to other compounds known for promoting growth and enhancing feed efficiency.

Pharmaceutical Development

The compound's biological activity makes it a candidate for drug development. Studies have shown that similar compounds exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents. The unique structural features of 1-Amino-1-(2,4-dichlorophenyl)acetone may provide selective activity against specific pathogens while minimizing toxicity to human cells .

Environmental Chemistry

Research has also explored the environmental implications of 1-Amino-1-(2,4-dichlorophenyl)acetone. Its stability and reactivity may lead to the formation of metabolites that could impact ecosystems. Understanding these pathways is crucial for assessing the environmental fate of this compound and its potential effects on non-target organisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,4-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the dichlorophenyl group enhances its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 1-Amino-1-(2,4-dichlorophenyl)acetone and related compounds:

Reactivity and Functional Group Influence

- Amino Group vs. Chloro Substituents: The primary amine in 1-Amino-1-(2,4-dichlorophenyl)acetone enhances nucleophilicity and basicity compared to chloro-substituted analogs like 2-Chloro-1-(2,4-dichlorophenyl)-1-ethanone. This difference may influence reaction pathways, such as in Schiff base formation or condensation reactions .

- Ketone vs. Alcohol: The ketone group in the target compound offers electrophilic character, contrasting with the alcohol functionality in 1-(2,4-dichlorophenyl)ethanol. This distinction affects solubility (ketones are less polar than alcohols) and metabolic stability .

- Aromatic Substitution Patterns: The 2,4-dichlorophenyl group is common across all compounds, but its position relative to other substituents alters steric and electronic effects. For example, ortho-substitution in 2-Chloro-1-(2,4-dichlorophenyl)-1-ethanone increases the proportion of (E)-isomers in derived esters, suggesting steric hindrance influences stereochemical outcomes .

Research Findings and Implications

Isomerization and Steric Effects

Evidence from Jones and Maisey (cited in ) demonstrates that ortho-substitution on the phenyl ring (e.g., in 2-Chloro-1-(2,4-dichlorophenyl)-1-ethanone) significantly impacts isomer ratios in derived esters. For 1-Amino-1-(2,4-dichlorophenyl)acetone, the α-amino group’s steric bulk could similarly influence reaction stereochemistry, though experimental data are needed to confirm this.

Metabolic and Environmental Relevance

1-(2,4-Dichlorophenyl)ethanol, a metabolite of the organophosphate insecticide Chlorfenvinphos, is structurally analogous to the target compound but lacks the ketone and amino groups. This difference likely alters its environmental persistence and toxicity profile .

Biological Activity

1-Amino-1-(2,4-dichlorophenyl)acetone is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of 1-Amino-1-(2,4-dichlorophenyl)acetone can be depicted as follows:

1. Antibacterial Activity

Research has indicated that derivatives of 1-amino-1-(2,4-dichlorophenyl)acetone exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Amino-1-(2,4-dichlorophenyl)acetone | Staphylococcus aureus | 50 µg/mL |

| 1-Amino-1-(2,4-dichlorophenyl)acetone | Escherichia coli | 40 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of 1-amino-1-(2,4-dichlorophenyl)acetone has been explored in various studies. Notably, compounds featuring the 2,4-dichlorophenyl moiety have shown promising results in inhibiting cancer cell proliferation.

In vitro studies revealed the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 16.8 ± 0.37 | Sorafenib (9.98 µM) |

| HepG2 (Liver Cancer) | 13.5 ± 0.92 | Doxorubicin |

These results indicate that the compound not only exhibits significant cytotoxicity but also compares favorably with established anticancer drugs .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Cytokine Inhibition (%) |

|---|---|

| 1-Amino-1-(2,4-dichlorophenyl)acetone | TNF-α: 72%, IL-6: 83% |

This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various derivatives of phenyl acetone compounds, the derivative containing the dichlorophenyl group showed a notable reduction in bacterial growth compared to controls. The study highlighted its effectiveness against multi-drug resistant strains of bacteria.

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-Amino-1-(2,4-dichlorophenyl)acetone, and how can side reactions be minimized?

- Methodological Answer : A common approach involves coupling reactions with 2,4-dichlorophenyl intermediates under nitrogen atmosphere to prevent oxidation. For example, K₂CO₃ in refluxing acetone has been used to facilitate nucleophilic substitutions in related dichlorophenyl compounds . Side reactions (e.g., hydrolysis of the amino group) can be mitigated by controlling reaction temperature (<70°C) and using anhydrous solvents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised to isolate the target compound from byproducts .

Q. Which analytical methods are validated for quantifying 1-Amino-1-(2,4-dichlorophenyl)acetone in complex matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection (e.g., EPA Method 531.1) is effective. Post-column derivatization enhances sensitivity for amino-containing compounds . For structural confirmation, combine with LC-MS/MS using electrospray ionization (ESI+). Calibration curves should be prepared in acetone or methanol (1–100 µg/mL) to account for matrix effects in environmental or biological samples .

Q. How does the stability of 1-Amino-1-(2,4-dichlorophenyl)acetone vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation accelerates in polar solvents (e.g., water) due to hydrolysis. Store at 2–8°C in inert solvents like acetonitrile or methyl tert-butyl ether (MTBE) to preserve integrity for >6 months . Monitor purity via periodic NMR (¹H, 13C) to detect decomposition products like 2,4-dichlorophenylacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for 1-Amino-1-(2,4-dichlorophenyl)acetone?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. For accurate assignments:

- Use deuterated DMSO for NMR to stabilize amino protons and reduce broadening .

- Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to validate resonance assignments .

- Cross-reference with high-resolution MS to confirm molecular ion peaks .

Q. What strategies are effective in studying the metabolic pathways of 1-Amino-1-(2,4-dichlorophenyl)acetone in biological systems?

- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C at the acetophenone group) can track metabolic fate. In vitro assays with liver microsomes identify phase I metabolites (e.g., hydroxylation at the dichlorophenyl ring) . For in vivo studies, collect urine and analyze via LC-MS/MS for polar metabolites like 2,4-dichloromandelic acid, a common degradation product in related organophosphates .

Q. How can molecular imprinting techniques improve the selective detection of 1-Amino-1-(2,4-dichlorophenyl)acetone in environmental samples?

- Methodological Answer : Design dummy molecularly imprinted polymers (DMIPs) using structural analogs (e.g., 2,4-dichlorophenylacetic acid-methyl ester) as templates . Optimize monomer-to-template ratios (e.g., 4:1 methacrylic acid:template) in non-polar solvents to enhance binding specificity. Validate selectivity via cross-reactivity tests against chlorinated analogs (e.g., 4-chloro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.